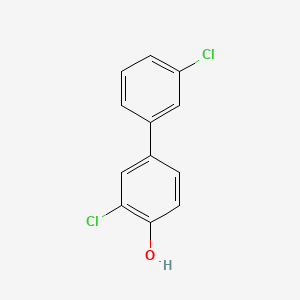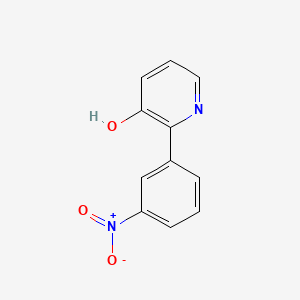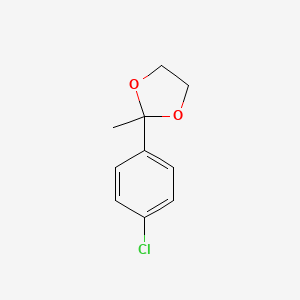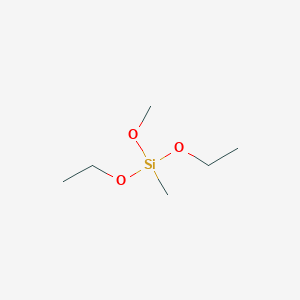
Polydiethoxysiloxane, (45-47% SiO2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polydiethoxysiloxane (PDES), also known as polydiethylsiloxane or PDES 45-47% SiO2, is a silicone-based polymer. It possesses increased viscosity until gelation or precipitation and is used as a binder in investment casting and in zinc-rich paints .
Synthesis Analysis
The synthesis of similar silicon-based polymers often involves processes such as sol–gel chemistry, aging, and drying . The effects of different silicon sources on the mechanical properties of silica aerogels are summarized .Molecular Structure Analysis
Polydiethoxysiloxane belongs to the silicone polymer family . It has a molecular formula of C6H16O3Si and a molecular weight of 164.27 g/mol.Physical And Chemical Properties Analysis
Polydiethoxysiloxane has a density of 1.12-1.15 g/mL at 25°C . It is a silicone-based polymer with a wide range of applications across various fields.Aplicaciones Científicas De Investigación
Microfluidic Devices for Biological Studies
Microfluidic systems fabricated in poly(dimethylsiloxane) (PDMS), a close relative to polydiethoxysiloxane, demonstrate significant advantages for biological analysis, including immunoassays, protein and DNA separation, cell sorting, and manipulation. The properties of PDMS, such as optical transparency, gas permeability, and flexibility, make it a suitable platform for miniaturized biological studies, emphasizing efficiency and unique insights into cell biology (S. Sia & G. Whitesides, 2003).
Polyphenols Research
Although not directly related to Polydiethoxysiloxane, research on polyphenols shows the interdisciplinary interest in polymers and their biological activities, including antioxidative, anti-inflammatory, and antimicrobial properties. This research underlines the importance of polymers in medical, cosmetics, dietary supplements, and food industries, suggesting a parallel in the versatility and application potential of Polydiethoxysiloxane (H. Rajha et al., 2021).
POSS Polymers in Biomaterials
Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) has revealed new synthetic routes and applications, including biomaterials. The review of POSS polymers emphasizes the exciting developments in polymer science, suggesting a relevance for similar research into Polydiethoxysiloxane applications in biomaterials and other fields (Jian Wu & P. Mather, 2009).
Direcciones Futuras
Future research directions could involve improving the photocatalytic performance of silicon-based materials , investigating the combined interaction of mesoporous silica (SiO2) and photocatalytic titanium dioxide (TiO2) nanoparticles with lipid membranes , and exploring the use of Polydiethoxysiloxane in various applications.
Mecanismo De Acción
Target of Action
Diethoxy-methoxy-methylsilane, also known as Polydiethoxysiloxane, is a type of organosilicon compoundIt is primarily used in the production of silicon-based polymers and in various industrial processes .
Mode of Action
The compound interacts with its targets through chemical reactions, particularly hydrolysis and condensation, leading to the formation of siloxane bonds. These reactions result in the creation of silicon-based polymers, which have a wide range of applications due to their unique properties such as thermal stability, flexibility, and resistance to water and chemicals .
Biochemical Pathways
These polymers can interact with various biological and chemical systems, potentially affecting multiple pathways .
Result of Action
The primary result of diethoxy-methoxy-methylsilane’s action is the formation of silicon-based polymers. These polymers have a wide range of applications, including use in sealants, adhesives, lubricants, medical devices, cosmetics, and insulation materials .
Action Environment
The action of diethoxy-methoxy-methylsilane can be influenced by various environmental factors. For instance, the presence of water can accelerate the hydrolysis and condensation reactions involving this compound. Additionally, temperature and pH can also affect the rate and extent of these reactions .
Propiedades
IUPAC Name |
diethoxy-methoxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-8-10(4,7-3)9-6-2/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVODZCTKMTLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68412-37-3 |
Source


|
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


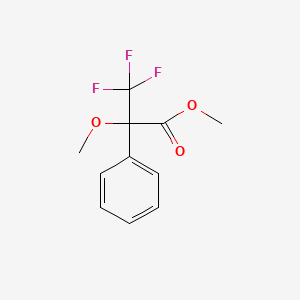
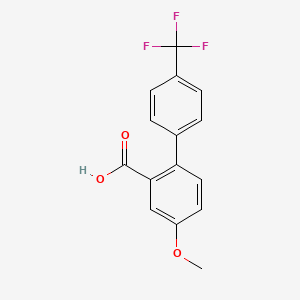
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
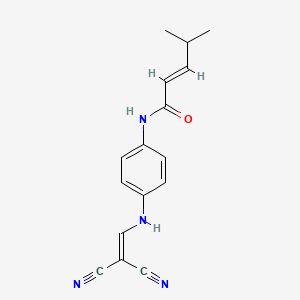
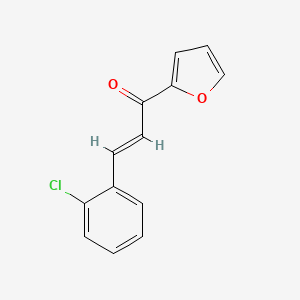

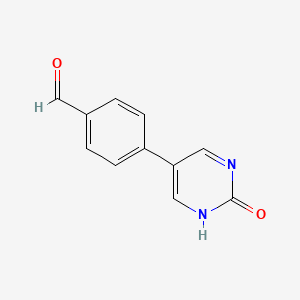
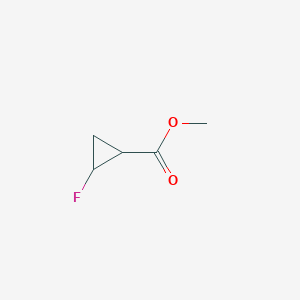

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)
